p-Tolualdehyde-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1219805-23-8 |

|---|---|

Molecular Formula |

C8H8O |

Molecular Weight |

127.19 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzaldehyde |

InChI |

InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3/i1D3,2D,3D,4D,5D |

InChI Key |

FXLOVSHXALFLKQ-AAYPNNLASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to p-Tolualdehyde-d7: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of p-Tolualdehyde-d7, an isotopically labeled analog of p-Tolualdehyde. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize labeled compounds in their work.

Chemical Properties and Structure

This compound, also known by its IUPAC name 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzaldehyde, is a deuterated form of p-Tolualdehyde.[1][2] The deuterium labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification.[3]

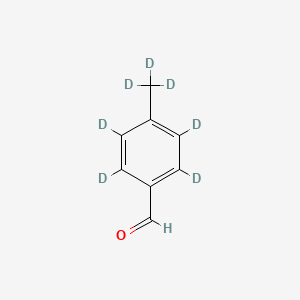

Structure:

The molecular structure of this compound consists of a benzene ring substituted with a deuterated methyl group (-CD3) and a formyl group (-CHO). The four hydrogen atoms on the aromatic ring at positions 2, 3, 5, and 6 are replaced with deuterium atoms.

Molecular Formula: C₈HD₇O[1]

Molecular Weight: Approximately 127.19 g/mol [1][2]

CAS Number: 1219805-23-8[1][2]

Synonyms: this compound (2,3,5,6-d4; methyl-d3), 4-(Methyl-d3)benzaldehyde-2,3,5,6-d4, 4-Methylbenzaldehyde-d7[1]

Quantitative Physical Data

| Property | Value (for unlabeled p-Tolualdehyde) |

| Melting Point | -6 °C[4] |

| Boiling Point | 204-205 °C |

| Density | 1.019 g/mL at 25 °C |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While a dedicated public repository of spectra for the deuterated compound is not available, the expected spectral characteristics can be inferred from the structure and data for the unlabeled analog.

-

¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The aromatic protons and the methyl protons are replaced by deuterium, which is NMR-inactive at the proton frequency. Therefore, the most prominent signal would be from the single aldehydic proton, appearing as a singlet.

-

¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for the carbon atoms in the molecule. The carbon signals coupled to deuterium will exhibit characteristic splitting patterns (e C-D coupling).

-

Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak at an m/z corresponding to its deuterated mass (approximately 127.19). This is a key feature that distinguishes it from the unlabeled compound (molecular weight ~120.15).[5][6]

-

Infrared (IR) Spectrum: The IR spectrum will display characteristic absorption bands. The C-D stretching vibrations of the methyl group and the aromatic ring will appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations in the unlabeled compound (around 2900-3100 cm⁻¹). The C=O stretching of the aldehyde group will be present in its typical region (around 1700 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of deuterated aromatic compounds involves the use of deuterated starting materials in established synthetic routes. For this compound, a plausible synthetic approach would be the Gattermann-Koch reaction using toluene-d8 as the starting material.

Reaction:

Toluene-d8 + CO + HCl/AlCl₃/CuCl → this compound

Detailed Protocol (adapted from a general procedure for p-Tolualdehyde synthesis): [7]

-

Apparatus Setup: A reaction vessel equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube is set up in a fume hood.

-

Reactant Charging: Toluene-d8 is placed in the reaction vessel, which is cooled in a water bath. Anhydrous aluminum chloride and cuprous chloride are added to the vessel with stirring.

-

Gaseous Reagent Introduction: A mixture of carbon monoxide and hydrogen chloride gas is bubbled through the reaction mixture at a controlled rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the absorption of the gases.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice to hydrolyze the intermediate complex.

-

Purification: The product, this compound, is isolated from the aqueous mixture, typically by steam distillation followed by extraction with an organic solvent and subsequent fractional distillation.

Use as an Internal Standard in a Quantitative GC-MS Assay

This compound is frequently used as an internal standard in quantitative analytical methods to correct for variations in sample preparation and instrument response.[3] Below is a general workflow for its use in a Gas Chromatography-Mass Spectrometry (GC-MS) assay.

Experimental Workflow:

Methodology:

-

Preparation of Standard Solutions: A series of calibration standards are prepared containing known concentrations of the unlabeled analyte (p-Tolualdehyde) and a constant concentration of the internal standard (this compound).

-

Sample Preparation: A known amount of the internal standard (this compound) is added to the unknown sample before any sample processing steps (e.g., extraction, derivatization).

-

GC-MS Analysis: The prepared samples and calibration standards are injected into the GC-MS system. The gas chromatograph separates the analyte and the internal standard, and the mass spectrometer detects them.

-

Data Analysis: The peak areas of the analyte and the internal standard are measured from the chromatograms. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. The concentration of the analyte in the unknown sample is then determined from its peak area ratio using the calibration curve.

Logical Relationships in Application

The primary utility of this compound lies in its relationship with its unlabeled counterpart in analytical quantification. The following diagram illustrates the logical basis for its use as an internal standard.

This diagram shows that because the deuterated internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. Therefore, by measuring the ratio of the analyte to the internal standard, any variations in the analytical process are cancelled out, leading to more accurate and precise quantification.

References

- 1. This compound (2,3,5,6-d4; methyl-d3) | CymitQuimica [cymitquimica.com]

- 2. This compound (2,3,5,6-d4; methyl-d3) | C8H8O | CID 131869402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. p-Tolualdehyde(104-87-0) MS spectrum [chemicalbook.com]

- 6. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of p-Tolualdehyde-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of p-Tolualdehyde-d7. This deuterated analog of p-tolualdehyde is a valuable building block in medicinal chemistry and a useful internal standard for quantitative analysis. This document outlines a proposed synthetic pathway, detailed experimental protocols for both synthesis and analysis, and methods for data interpretation.

Introduction

This compound (C8HD7O) is a stable isotope-labeled version of p-tolualdehyde where seven hydrogen atoms have been replaced by deuterium. The methyl group protons and the aromatic protons are deuterated. This isotopic substitution offers significant advantages in drug development, particularly in pharmacokinetic studies, by altering metabolic pathways and enabling precise quantification in complex biological matrices. The high isotopic purity of such compounds is crucial for their application as internal standards in mass spectrometry-based assays.

Molecular Structure and Properties:

| Property | Value |

| Chemical Formula | C8HD7O |

| Molecular Weight | 127.19 g/mol [1] |

| CAS Number | 1219805-23-8[1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~204-205 °C (for non-deuterated)[2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of commercially available Toluene-d8. This starting material, where all eight hydrogen atoms are replaced by deuterium, ensures a high level of isotopic enrichment in the final product.

Proposed Synthetic Pathway: Oxidation of Toluene-d8

The direct oxidation of the methyl group of toluene to an aldehyde can be challenging as the reaction can proceed to the carboxylic acid. However, several methods have been developed for this transformation. A plausible route involves the use of a mild and selective oxidizing agent.

Caption: Proposed synthesis of this compound via oxidation of Toluene-d8.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on known oxidation reactions of toluene and its derivatives. Researchers should optimize the reaction conditions for scale and desired purity.

Materials:

-

Toluene-d8 (99 atom % D)

-

Manganese (IV) oxide (activated)

-

Dichloromethane (anhydrous)

-

Hexane (anhydrous)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of Toluene-d8 (1 equivalent) in a suitable solvent like dichloromethane or hexane, add activated manganese (IV) oxide (5-10 equivalents).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating (40-60 °C) for 24-48 hours. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filter cake is washed with fresh solvent.

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

The final product should be stored under an inert atmosphere to prevent oxidation.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 40-60% |

| Chemical Purity | >96% |

| Isotopic Purity | >98 atom % D[3] |

Isotopic Purity Determination

The determination of isotopic purity is critical to ensure the quality of this compound. The two primary methods for this are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: Workflow for the determination of isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique to determine the distribution of isotopologues and calculate the isotopic enrichment.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range to observe the molecular ion peak and its isotopologues. For this compound, the expected [M+H]+ ion would be around m/z 128.10.

-

Data Analysis:

-

Extract the ion chromatograms for the expected isotopologues (d0 to d7).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologues.

-

The isotopic purity (atom % D) can be calculated from the weighted average of the deuterium content in all observed species.

-

Representative HRMS Data:

| Isotopologue | Theoretical m/z ([M+H]+) | Observed Abundance (%) |

| d7 | 128.1078 | >98 |

| d6 | 127.1015 | <2 |

| d5 | 126.0952 | <0.5 |

| d4 | 125.0889 | <0.1 |

| d3 | 124.0826 | <0.1 |

| d2 | 123.0763 | <0.1 |

| d1 | 122.0700 | <0.1 |

| d0 (unlabeled) | 121.0637 | <0.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the sites and extent of deuteration.

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃). Add a known amount of a non-deuterated internal standard with a well-resolved proton signal for ¹H NMR quantification.

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals corresponding to the aromatic and methyl protons of p-tolualdehyde.

-

Compare the integral of the residual proton signals to the integral of the internal standard to determine the amount of non-deuterated species.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

The spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

-

The relative integrals of the deuterium signals can confirm the deuteration pattern.

-

-

Data Analysis:

-

From the ¹H NMR, calculate the percentage of non-deuterated p-tolualdehyde.

-

The isotopic purity is then calculated as 100% minus the percentage of the non-deuterated species.

-

Expected NMR Data:

| Nucleus | Chemical Shift (ppm) | Expected Signal |

| ¹H | ~9.9 (aldehyde) | Singlet (present) |

| ~7.8 (aromatic) | Residual signal | |

| ~2.4 (methyl) | Residual signal | |

| ²H | ~7.8 (aromatic) | Signal present |

| ~2.4 (methyl) | Signal present |

Conclusion

The synthesis of this compound with high isotopic purity can be reliably achieved through the oxidation of Toluene-d8. The rigorous determination of isotopic enrichment using HRMS and NMR spectroscopy is essential to validate the quality of the final product for its intended applications in research and development. The methodologies outlined in this guide provide a robust framework for the preparation and characterization of this important deuterated compound.

References

p-Tolualdehyde-d7: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of p-Tolualdehyde-d7, a deuterated analog of p-Tolualdehyde. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. This document covers the fundamental properties, applications, and relevant experimental insights related to this compound.

Core Compound Data

This compound is a synthetically useful, isotopically labeled research compound. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of p-Tolualdehyde.

| Property | Value | Reference |

| CAS Number | 1219805-23-8 | [1] |

| Molecular Weight | 127.19 g/mol | [1] |

| Molecular Formula | C₈HD₇O | [2] |

| Synonyms | 4-Methylbenzaldehyde-d7, p-Tolualdehyde (2,3,5,6-d4, methyl-d3) | [1][2] |

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. It effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical results.

A general workflow for the use of this compound as an internal standard is depicted below.

Figure 1: A generalized workflow for the quantification of p-Tolualdehyde using this compound as an internal standard.

Experimental Protocol: A General Guideline

While specific protocols will vary depending on the matrix and analytical instrumentation, a general procedure for the quantification of p-tolualdehyde in a given sample is outlined below. This protocol is a composite of standard practices in the field and should be optimized for specific applications.

1. Preparation of Standards and Reagents:

-

p-Tolualdehyde Stock Solution (1 mg/mL): Accurately weigh and dissolve p-tolualdehyde in a suitable solvent (e.g., methanol, acetonitrile).

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the p-tolualdehyde stock solution. Each calibration standard should be spiked with a constant concentration of the this compound internal standard working solution.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

2. Sample Preparation:

-

To an aliquot of the sample (e.g., plasma, tissue homogenate, environmental water sample), add a known amount of the this compound internal standard working solution.

-

Perform an extraction procedure to isolate the analyte and internal standard from the sample matrix. This may involve liquid-liquid extraction, solid-phase extraction, or protein precipitation.

-

The extracted sample may be concentrated and reconstituted in a solvent compatible with the analytical instrument.

3. GC-MS or LC-MS Analysis:

-

Inject the prepared sample into the GC-MS or LC-MS system.

-

Chromatographic conditions should be optimized to achieve good separation of p-tolualdehyde from other matrix components.

-

The mass spectrometer should be operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both p-tolualdehyde and this compound.

4. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of p-tolualdehyde to this compound.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of p-tolualdehyde in the samples by interpolating their peak area ratios from the calibration curve.

Metabolic and Signaling Considerations

p-Tolualdehyde is a metabolite in the breakdown of p-xylene in some biological systems. For instance, the bacterium Pseudomonas putida can oxidize the methyl group of p-xylene to form p-methylbenzyl alcohol, which is then further oxidized to p-tolualdehyde and subsequently to p-toluic acid.[3] This metabolic pathway is of interest in bioremediation and biocatalysis research.

While direct studies on the signaling pathways affected by p-tolualdehyde are limited, research on the closely related compound, benzaldehyde, has shown that it can suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[4] This is thought to be mediated through the regulation of 14-3-3 family proteins.[4] Given the structural similarity, it is plausible that p-tolualdehyde could have similar biological activities, a hypothesis that warrants further investigation.

Figure 2: A simplified diagram illustrating the potential inhibitory effects of benzaldehyde (and possibly p-tolualdehyde) on major signaling pathways through the regulation of the 14-3-3ζ protein.

References

- 1. This compound (2,3,5,6-d4; methyl-d3) | C8H8O | CID 131869402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (2,3,5,6-d4; methyl-d3) [lgcstandards.com]

- 3. Metabolism of toluene and xylenes by Pseudomonas (putida (arvilla) mt-2: evidence for a new function of the TOL plasmid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

physical and chemical characteristics of p-Tolualdehyde-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of p-Tolualdehyde-d7, a deuterated analog of p-Tolualdehyde. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.

Core Physical and Chemical Properties

This compound, also known as 4-Methylbenzaldehyde-d7, possesses the chemical formula C₈D₇HO.[1] Its molecular weight is approximately 127.19 g/mol .[1][2] The deuteration in this molecule is extensive, with seven deuterium atoms replacing hydrogen atoms on both the aromatic ring and the methyl group (2,3,5,6-d4; methyl-d3).[1][2]

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | p-Tolualdehyde (for comparison) |

| CAS Number | 1219805-23-8[1][2] | 104-87-0 |

| Molecular Formula | C₈D₇HO[1] | C₈H₈O |

| Molecular Weight | 127.19 g/mol [1][2] | 120.15 g/mol |

| Boiling Point | Data not available | 204-205 °C |

| Melting Point | Data not available | -6 °C |

| Density | Data not available | 1.019 g/mL at 25 °C |

Spectroscopic Characteristics

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic characteristics based on the principles of isotope effects on NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) has a nuclear spin of 1 and is NMR active, but it is typically not observed in ¹H NMR spectra. The primary effect of deuteration on the ¹H NMR spectrum of this compound will be the disappearance of signals corresponding to the aromatic protons at the 2, 3, 5, and 6 positions and the methyl protons. The only remaining signal will be from the aldehydic proton.

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling. The chemical shifts of these carbons will also be slightly shifted upfield compared to the non-deuterated compound, a phenomenon known as the deuterium isotope effect.

Infrared (IR) Spectroscopy

The substitution of hydrogen with heavier deuterium atoms leads to a predictable decrease in the vibrational frequencies of the corresponding bonds. In the IR spectrum of this compound, the C-H stretching vibrations of the aromatic ring and the methyl group will be absent. Instead, new C-D stretching bands will appear at lower wavenumbers. Aromatic C-D stretching bands are typically observed in the 2200-2300 cm⁻¹ region, while aliphatic C-D stretching bands appear around 2100-2200 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak of this compound will be observed at a mass-to-charge ratio (m/z) of 127, which is 7 mass units higher than that of the non-deuterated p-Tolualdehyde (m/z 120). The fragmentation pattern will also be affected by the presence of deuterium. For instance, the loss of a deuterium radical from the methyl group or the aromatic ring will result in fragment ions with different m/z values compared to the loss of a hydrogen radical in the non-deuterated compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methods for the synthesis of deuterated aromatic aldehydes can be adapted.

Synthesis of this compound

A potential synthetic route to this compound involves the deuteration of p-xylene followed by oxidation.

Workflow for a potential synthesis of this compound:

Caption: A potential synthetic workflow for this compound.

Methodology:

-

Deuteration of p-Xylene: p-Xylene can be deuterated using a strong acid catalyst in the presence of a deuterium source, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O). The reaction mixture is typically heated to facilitate the hydrogen-deuterium exchange on both the aromatic ring and the methyl groups.

-

Purification of Deuterated p-Xylene: The resulting deuterated p-xylene (p-xylene-d10) is isolated and purified using standard techniques such as extraction and distillation.

-

Selective Oxidation: The purified p-xylene-d10 is then selectively oxidized to this compound. A mild oxidizing agent, such as manganese dioxide (MnO₂), is often used to convert one of the methyl groups to an aldehyde without over-oxidation to a carboxylic acid.

-

Purification of this compound: The final product, this compound, is purified by methods like column chromatography or distillation.

Analytical Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Caption: Analytical workflow for the characterization of this compound.

Methodology:

-

Mass Spectrometry (MS): Confirm the molecular weight of the product. The molecular ion peak should correspond to the calculated mass of this compound.

-

NMR Spectroscopy (¹H and ¹³C): Verify the deuteration pattern. The ¹H NMR should show the absence of signals for the aromatic and methyl protons. The ¹³C NMR should show the characteristic upfield shifts and C-D coupling for the deuterated carbons.

-

IR Spectroscopy: Confirm the presence of the aldehyde functional group (C=O stretch) and the C-D bonds, and the absence of C-H bonds in the aromatic and methyl regions.

-

Purity Analysis: Gas chromatography-mass spectrometry (GC-MS) is a suitable method to determine the purity of the final product and to identify any potential impurities.

Applications in Research and Drug Development

Deuterated compounds like this compound are valuable tools in various scientific disciplines. In drug development, they are frequently used as internal standards in pharmacokinetic studies due to their similar chemical properties to the non-deuterated drug but distinct mass. The kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, can also be exploited to slow down metabolic processes, potentially improving the pharmacokinetic profile of a drug. Researchers also use deuterated compounds to probe reaction mechanisms and to assign complex NMR spectra.

References

p-Tolualdehyde-d7 mass spectrometry fragmentation patterns

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of p-Tolualdehyde-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of this compound. Understanding these fragmentation pathways is crucial for researchers using this deuterated standard in metabolic studies, pharmacokinetic analyses, and other quantitative applications where unambiguous identification and differentiation from its non-deuterated analog are essential.

Molecular Profile of this compound

This compound is a stable, isotopically labeled version of p-Tolualdehyde, where seven hydrogen atoms have been replaced by deuterium. Specifically, the four hydrogens on the aromatic ring and the three hydrogens on the methyl group are substituted. The aldehyde proton remains non-deuterated.

| Property | Value | Reference |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzaldehyde | [1][2] |

| Molecular Formula | C₈D₇HO | [1] |

| Exact Mass | 127.101 Da | [1][2] |

| Unlabeled CAS No. | 104-87-0 | [1] |

| Labeled CAS No. | 1219805-23-8 | [1][2] |

Core Fragmentation Pathways in EI-MS

Upon electron ionization at a standard energy of 70 eV, this compound undergoes predictable fragmentation. The primary cleavage events are dictated by the stability of the resulting cations and neutral radicals, a characteristic feature of aromatic aldehydes.[3][4] The fragmentation of the deuterated molecule is analogous to that of the unlabeled p-Tolualdehyde, with mass shifts corresponding to the seven deuterium atoms.

The most prominent fragmentation pathways are:

-

Loss of the Aldehydic Hydrogen (M-1): The initial molecular ion ([M]⁺•) at m/z 127 can readily lose the non-deuterated aldehydic proton. This α-cleavage results in the formation of a highly stable deuterated benzoyl cation at m/z 126. This fragment is often the base peak in the spectrum, similar to the M-1 peak seen for unlabeled aromatic aldehydes.[3][4]

-

Loss of the Formyl Radical (M-29): Another significant α-cleavage involves the loss of the entire formyl radical (•CHO). This fragmentation pathway leads to the formation of a deuterated benzyl cation, which is known to rearrange into the exceptionally stable deuterated tropylium ion ([C₇D₇]⁺) at m/z 98. This peak's unlabeled counterpart at m/z 91 ([C₇H₇]⁺) is a classic indicator of a toluene-like substructure in mass spectrometry.

Quantitative Fragmentation Data

The following table summarizes the expected key ions, their mass-to-charge ratio (m/z), and the fragmentation mechanism.

| m/z (Expected) | Ion Formula | Description of Fragmentation |

| 127 | [C₈D₇HO]⁺• | The molecular ion radical cation. |

| 126 | [C₈D₇O]⁺ | (Likely Base Peak) Results from the loss of the single non-deuterated aldehydic hydrogen radical (H•). |

| 98 | [C₇D₇]⁺ | (Major Fragment) Results from the loss of the neutral formyl radical (•CHO), followed by rearrangement to the stable deuterated tropylium ion. |

| 68-70 | [C₅Dₓ]⁺ | Represents further fragmentation and breakdown of the deuterated aromatic ring structure. |

Visualization of Fragmentation Pathway

The logical flow of the primary fragmentation events for this compound is illustrated below.

Caption: Primary EI fragmentation pathway of this compound.

Recommended Experimental Protocol: GC-EI-MS

To obtain a clear mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is recommended.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

2. Gas Chromatography (GC) Method:

-

Injection: 1 µL splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase temperature at 15°C/min to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

3. Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[5]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-200 to ensure capture of the molecular ion and all relevant fragments.

-

Data Acquisition: Full scan mode.

This protocol provides a robust starting point for the analysis. The GC temperature program should be optimized as needed to ensure good chromatographic separation from any impurities or other analytes.

References

An In-depth Technical Guide to the NMR Spectral Data of p-Tolualdehyde-d7

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for p-Tolualdehyde-d7. Designed for researchers, scientists, and professionals in drug development, this document summarizes predicted spectral characteristics and outlines a general methodology for acquiring such data.

Introduction to this compound and its NMR Spectroscopy

This compound is an isotopically labeled form of p-tolualdehyde where all seven protons on the aromatic ring and the methyl group are replaced by deuterium. This isotopic substitution has a profound impact on the compound's NMR spectra. In ¹H NMR spectroscopy, the absence of protons on the aromatic ring and methyl group will result in the disappearance of their corresponding signals, leaving only the aldehyde proton visible. In ¹³C NMR, the carbons attached to deuterium will exhibit splitting patterns characteristic of C-D coupling and will experience a slight upfield shift, an effect known as the isotope shift.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The chemical shifts for the non-deuterated analog, p-tolualdehyde, are provided for comparison and are sourced from publicly available spectral databases.[1][2][3] The predicted data for the deuterated compound are inferred from these values and established principles of NMR spectroscopy of deuterated compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Notes | Reference Chemical Shift (p-Tolualdehyde) in ppm |

| Aldehyde (-CHO) | 9.9 - 10.0 | Singlet | The only expected signal in the ¹H spectrum. | 9.96 |

| Aromatic (Ar-H) | Not Applicable | Not Applicable | Protons are replaced by deuterium. | 7.3 - 7.8 |

| Methyl (-CH₃) | Not Applicable | Not Applicable | Protons are replaced by deuterium. | 2.4 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity (due to C-D coupling) | Reference Chemical Shift (p-Tolualdehyde) in ppm |

| Aldehyde (-CHO) | ~192 | Singlet | |

| C1 (ipso, attached to -CHO) | ~134 | Singlet | |

| C2, C6 (ortho to -CHO) | ~129.8 | Triplet (¹JCD ≈ 20-30 Hz) | |

| C3, C5 (meta to -CHO) | ~129.7 | Triplet (¹JCD ≈ 20-30 Hz) | |

| C4 (para, attached to -CD₃) | ~145 | Singlet | |

| Methyl (-CD₃) | ~21.5 | Septet (¹JCD ≈ 20-30 Hz) |

Note: The predicted chemical shifts for the deuterated compound may experience a slight upfield isotope shift compared to the non-deuterated analog.

Experimental Protocol for NMR Data Acquisition

The following is a general methodology for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The choice of solvent should be one in which the compound is readily soluble and which has residual solvent peaks that do not overlap with the aldehyde proton signal.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[4]

-

The spectrometer should be equipped with a probe capable of ¹H and ¹³C detection.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds to ensure good resolution.[5]

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: Standard probe temperature (e.g., 298 K).[2][6]

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the absence of a Nuclear Overhauser Effect (NOE) enhancement from the deuterated positions.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Visualizing the Methodologies

The following diagrams illustrate the experimental workflow for NMR data acquisition and the logical process of spectral analysis for this compound.

Caption: Experimental workflow for NMR data acquisition of this compound.

Caption: Logical workflow for the spectral analysis of this compound.

References

A Technical Guide to the Commercial Procurement and Application of p-Tolualdehyde-d7 for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of p-Tolualdehyde-d7, a deuterated analog of p-Tolualdehyde. This document details its commercial availability, key quality specifications, and its critical applications in research and drug development, particularly as an internal standard in mass spectrometry-based analyses. Experimental protocols for its synthesis and use are also provided to facilitate its practical implementation in a laboratory setting.

Commercial Suppliers and Quantitative Specifications

This compound is available from several reputable chemical suppliers that specialize in stable isotope-labeled compounds. The primary application of this compound is as an internal standard for the quantification of p-Tolualdehyde or related analytes in complex matrices by mass spectrometry. When purchasing this compound, it is crucial to consider the isotopic purity, chemical purity, and the availability of a Certificate of Analysis (CoA). Below is a summary of key suppliers and their typical product specifications.

| Supplier | Brand/Distributor | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Notes |

| LGC Standards | Toronto Research Chemicals (TRC) | 1219805-23-8 | C₈HD₇O | 127.19 | ≥98 atom % D | - | Supplier provides a Certificate of Analysis. |

| LGC Standards | C/D/N Isotopes | 1219805-23-8 | C₈HD₇O | 127.19 | 98 atom % D | min 96% | A Certificate of Analysis is provided with each product.[1] |

| MedchemExpress | MedchemExpress | 1219805-23-8 | C₈HD₇O | 127.19 | >98.0% (typical) | >99.0% (typical) | CoA available upon request; specifications may vary by lot.[2] |

| CymitQuimica | Toronto Research Chemicals (TRC) | 1219805-23-8 | C₈HD₇O | 127.19 | - | - | Distributor for TRC products. |

| Fisher Scientific | C/D/N Isotopes | 1219805-23-8 | C₈HD₇O | 127.19 | - | - | Distributor for C/D/N Isotopes products. |

| Qmx Laboratories | - | 1219805-23-8 | C₈HD₇O | 127.19 | - | - | Neat product available. |

Physical Properties of non-deuterated p-Tolualdehyde (for reference):

| Property | Value |

| Boiling Point | 204-205 °C |

| Density | 1.019 g/mL at 25 °C |

| Refractive Index | n20/D 1.545 |

Experimental Protocols

General Synthesis of Deuterated Aromatic Aldehydes

Another established method for preparing aromatic 1-deuterio-aldehydes involves the treatment of an aromatic acid chloride with a phospholene reagent, followed by quenching with deuterium oxide (D₂O). This method can achieve 100% deuterium incorporation at the aldehyde position.[4]

Below is a conceptual workflow for the synthesis of a deuterated aromatic aldehyde.

References

A Comprehensive Technical Guide to the Safe Handling of p-Tolualdehyde-d7

This guide provides an in-depth overview of the safety data and handling precautions for p-Tolualdehyde-d7, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzaldehyde[1] |

| Synonyms | This compound (2,3,5,6-d4; methyl-d3), 4-methylbenzaldehyde-(2,3,5,6-d4, methyl-d3)[1] |

| CAS Number | 1219805-23-8[1] |

| Molecular Formula | C₈D₇HO |

| Molecular Weight | 127.19 g/mol [1] |

Note: Safety data for p-Tolualdehyde (CAS: 104-87-0) is used as a surrogate for the deuterated form, as their chemical properties and associated hazards are expected to be nearly identical.

Hazard Identification and Classification

p-Tolualdehyde is classified as a hazardous chemical.[2] It is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[3]

NFPA 704 Rating:

-

Health: 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)[5]

-

Flammability: 2 (Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur)[5]

-

Instability/Reactivity: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)[5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of p-Tolualdehyde.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [2][4][6][7] |

| Odor | Organic, almond-like | [2][6][7] |

| Melting Point | -6 °C (21.2 °F) | [2][6] |

| Boiling Point | 204 - 205 °C (399.2 - 401 °F) at 760 mmHg | [2][6] |

| Flash Point | 71 °C (159.8 °F) | [2][6] |

| Density | 1.015 - 1.019 g/cm³ at 25 °C | [2][8] |

| Vapor Pressure | <1 mbar at 20 °C | [2][6] |

| Vapor Density | 4.1 (Air = 1) | [2][6] |

| Autoignition Temperature | 435 °C (815 °F) | [2][6] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [7] |

| Flammability Limits | Lower: 0.9%, Upper: 5.6% | [2][6] |

Toxicology

Toxicological data is based on the non-deuterated form, p-Tolualdehyde.

| Metric | Value | Species | Route | Reference |

| LD50 | 1600 mg/kg | Rat | Oral | [5] |

| Skin Irritation | Causes skin irritation | Rabbit | Dermal | [5][9] |

| Eye Irritation | Causes moderate to serious eye irritation | Rabbit | Ocular | [5][9] |

| Genotoxicity | Not expected to be genotoxic | - | - | [10][11] |

| Skin Sensitization | No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm² | - | - | [10][11] |

Handling and Storage

Safe Handling Protocol:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[12] Ensure safety showers and eye wash stations are readily accessible.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield meeting EN166 or OSHA 29 CFR 1910.133 standards.[2][12]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after.[5][9]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[9][12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[3][12]

-

-

General Hygiene: Avoid contact with eyes, skin, and clothing.[12] Do not breathe vapors or mist.[5][9] Wash hands thoroughly after handling and before breaks.[5][9] Do not eat, drink, or smoke in the work area.[2]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][12] Take precautionary measures against static discharge.

Storage Conditions:

-

Keep containers tightly closed to prevent exposure to air and moisture. The compound is air-sensitive.[2][5]

-

Keep away from heat, sparks, and open flames.[12]

-

Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[2]

First Aid and Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3][12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[2][9] Water mist can be used to cool closed containers.[2]

-

Specific Hazards: The substance is a combustible liquid.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[2][12] Hazardous combustion products include carbon monoxide and carbon dioxide.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[9] Remove all sources of ignition.[2][9] Avoid breathing vapors and contact with the substance.[5][9]

-

Containment and Cleanup: Prevent further leakage if it is safe to do so. Do not let the product enter drains.[5][9] Absorb the spill with an inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, closed container for disposal.[5][12]

Experimental Protocols

The safety data sheets reviewed for this guide do not contain specific experimental protocols. Methodologies for use will be application-dependent and should be developed by the research personnel. All protocols must incorporate the safety and handling precautions outlined in this document.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste. Contaminated containers should be treated as the product itself. It is recommended to use a licensed disposal company.[5]

References

- 1. This compound (2,3,5,6-d4; methyl-d3) | C8H8O | CID 131869402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. beta.lakeland.edu [beta.lakeland.edu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. msds.nipissingu.ca [msds.nipissingu.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemwhat.com [chemwhat.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. RIFM fragrance ingredient safety assessment, p-tolualdehyde, CAS Registry Number 104-87-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of p-Tolualdehyde using p-Tolualdehyde-d7 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolualdehyde, a key aromatic aldehyde, is utilized in the synthesis of pharmaceuticals, fragrances, and dyes. Accurate quantification of p-tolualdehyde is crucial for process monitoring, quality control, and safety assessment. The use of a stable isotope-labeled internal standard, such as p-tolualdehyde-d7, is the gold standard for quantitative analysis by mass spectrometry. This method corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

These application notes provide detailed protocols for the quantitative analysis of p-tolualdehyde in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and guidance for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Analytical Workflow Overview

The following diagram outlines the general workflow for the quantitative analysis of p-tolualdehyde using an internal standard.

Caption: General workflow for p-tolualdehyde quantification.

Experimental Protocols

Reagents and Materials

-

p-Tolualdehyde (analytical standard, ≥99.5% purity)

-

This compound (isotopic purity ≥98%)

-

Methanol (HPLC or GC grade)

-

Acetonitrile (HPLC or GC grade)

-

Dichloromethane (GC grade)

-

Hexane (GC grade)

-

Deionized water (18.2 MΩ·cm)

-

Sodium sulfate (anhydrous)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vials, syringes, and other standard laboratory glassware.

Standard Solution Preparation

2.1. Stock Solutions (1 mg/mL)

-

p-Tolualdehyde Stock: Accurately weigh 10 mg of p-tolualdehyde and dissolve in 10 mL of methanol.

-

This compound (Internal Standard - IS) Stock: Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

2.2. Working Standard Solutions

-

Prepare a series of calibration standards by serially diluting the p-tolualdehyde stock solution with the appropriate solvent (e.g., methanol or the final reconstitution solvent).

-

Prepare a working internal standard solution (e.g., 1 µg/mL) by diluting the this compound stock solution.

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are protocols for a generic biological fluid (e.g., plasma) and a solid matrix.

3.1. Biological Fluid (Plasma) - Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma, add 10 µL of the 1 µg/mL this compound working solution and vortex briefly.

-

Add 500 µL of a mixture of hexane and dichloromethane (1:1, v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the appropriate solvent for analysis (e.g., hexane for GC-MS, or acetonitrile:water for LC-MS/MS).

3.2. Solid Matrix - Solid Phase Extraction (SPE)

-

Homogenize 1 g of the solid sample.

-

Add 10 µL of the 1 µg/mL this compound working solution.

-

Add 5 mL of methanol and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water.

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the appropriate solvent.

GC-MS Analysis Protocol

4.1. Instrumentation

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

4.2. GC-MS Parameters

| Parameter | Value |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 60°C (hold 1 min), ramp to 200°C at 15°C/min, hold 2 min |

| MS Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

4.3. SIM Ions to Monitor

Based on the known mass spectra of p-tolualdehyde, the following ions are recommended for monitoring:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| p-Tolualdehyde | 119 | 120 | 91 |

| This compound | 126 | 127 | 97 |

Note: The exact m/z values for this compound are predicted based on a +7 Da shift from the unlabeled compound. These should be confirmed by direct infusion of the standard.

LC-MS/MS Method Development Guidance

5.1. Instrumentation

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

5.2. Initial LC Conditions

| Parameter | Suggested Starting Condition |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold 1 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

5.3. MS/MS Parameter Optimization

-

Direct Infusion: Infuse standard solutions of p-tolualdehyde and this compound (approx. 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to determine the precursor ions. For positive electrospray ionization (ESI+), the precursor ion will likely be [M+H]+.

-

p-Tolualdehyde (MW: 120.15): Expected [M+H]+ = 121.1

-

This compound (MW: 127.19): Expected [M+H]+ = 128.2

-

-

Product Ion Scan: Fragment the precursor ions using a range of collision energies to identify stable and intense product ions.

-

Multiple Reaction Monitoring (MRM) Transition Selection: Select the most intense and specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier).

Proposed MRM Transitions (to be confirmed experimentally):

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |

| p-Tolualdehyde | 121.1 | To be determined | To be determined | To be determined |

| This compound | 128.2 | To be determined | To be determined | To be determined |

Data Presentation

The following tables present hypothetical but realistic data for a validated method.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Equation |

| p-Tolualdehyde | 1 - 1000 | 0.9985 | y = 0.0025x + 0.0012 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 12.1 | 102.8 |

| Low QC | 3 | 6.2 | 101.5 | 9.8 | 100.5 |

| Mid QC | 50 | 4.1 | 98.7 | 7.5 | 99.2 |

| High QC | 800 | 3.5 | 102.1 | 6.3 | 101.7 |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |

| Accuracy | 85-115% (90-110% for non-LLOQ) |

| Precision (%CV) | < 15% (< 20% for LLOQ) |

| Matrix Effect | Minimal, compensated by IS |

| Recovery | Consistent across QC levels |

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the internal standard method.

Caption: Logic of the internal standard quantification method.

Application Notes and Protocols for the Use of p-Tolualdehyde-d7 in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolualdehyde, a volatile organic compound (VOC), is utilized in various industrial applications, including the synthesis of pharmaceuticals, dyes, and fragrances. Its presence in the environment can be an indicator of industrial discharge and pollution. Accurate quantification of p-tolualdehyde in environmental matrices such as water, soil, and air is crucial for environmental monitoring and risk assessment. This document provides a detailed protocol for the analysis of p-tolualdehyde in environmental samples using p-Tolualdehyde-d7 as an internal standard. The use of a deuterated internal standard enhances the accuracy and precision of the analytical method by correcting for matrix effects and variations in sample preparation and instrumental response.

The methodology described herein involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This derivatization step improves the thermal stability and chromatographic properties of the aldehyde, leading to enhanced sensitivity and selectivity.

Experimental Protocols

Sample Collection and Preservation

-

Water Samples: Collect water samples in amber glass vials with PTFE-lined septa to minimize photodegradation and analyte loss. Fill the vials completely to eliminate headspace. If residual chlorine is present, quench with ascorbic acid. Samples should be stored at 4°C and analyzed within 14 days.

-

Soil and Sediment Samples: Collect soil and sediment samples in glass jars with PTFE-lined caps. Store the samples at 4°C and analyze as soon as possible.

-

Air Samples: Collect whole air samples in specially prepared canisters (e.g., Summa canisters). The canisters should be evacuated prior to sampling.

Reagents and Standards

-

p-Tolualdehyde (analytical standard)

-

This compound (internal standard)

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Methanol (HPLC grade)

-

Hexane (GC grade)

-

Sodium chloride (analytical grade)

-

Reagent water (deionized and organic-free)

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of p-tolualdehyde and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of p-tolualdehyde by diluting the primary stock solution with methanol to achieve a concentration range suitable for calibration (e.g., 1-100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that provides a consistent and robust signal in the GC-MS (e.g., 50 ng/mL).

Sample Preparation and Derivatization

For Water Samples:

-

Transfer a 10 mL aliquot of the water sample to a 20 mL headspace vial.

-

Add a known amount of the this compound internal standard spiking solution.

-

Add 3 g of sodium chloride to the vial to facilitate the partitioning of the analytes into the headspace.

-

Add 1 mL of a freshly prepared 2 mg/mL PFBHA solution in reagent water.

-

Immediately seal the vial with a PTFE-lined septum and crimp cap.

-

Vortex the vial for 30 seconds.

-

Incubate the vial at 60°C for 60 minutes to ensure complete derivatization.

For Soil and Sediment Samples:

-

Weigh 5 g of the soil/sediment sample into a 20 mL headspace vial.

-

Add 5 mL of reagent water.

-

Add a known amount of the this compound internal standard spiking solution.

-

Follow steps 3-7 as described for water samples.

For Air Samples (Canister Sampling):

-

Pressurize the canister with high-purity nitrogen.

-

Introduce a known volume of the air sample into a gas-tight syringe.

-

Spike the sample with a known amount of gaseous this compound internal standard.

-

The sample is then concentrated using a preconcentrator before being introduced into the GC-MS system. Derivatization is typically performed on a sorbent tube coated with PFBHA.

GC-MS Analysis

The PFBHA derivatives of p-tolualdehyde and this compound are analyzed by GC-MS. The following instrumental parameters provide a starting point and should be optimized for the specific instrument used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

The PFBHA derivatization of aldehydes forms two isomers (syn and anti), which may or may not be chromatographically resolved. For quantification, the sum of the peak areas for both isomers should be used. The mass spectrum of the PFBHA derivative of p-tolualdehyde shows characteristic fragment ions.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| p-Tolualdehyde-PFBHA oxime | 181 | 299 (M+), 91 |

| This compound-PFBHA oxime | 181 | 306 (M+), 98 |

Note: The molecular ion (M+) for the p-tolualdehyde derivative is m/z 299. The deuterated internal standard will have a molecular ion at m/z 306. The base peak for both is often m/z 181, corresponding to the pentafluorobenzyl fragment. The ions provided are based on typical fragmentation patterns and should be confirmed by analyzing the individual standards.

Data Presentation

Quantitative data should be summarized in a structured table for easy comparison. The following is an example of how to present validation data.

Table 1: Method Performance Data (Example)

| Parameter | Water | Soil | Air |

| Recovery (%) | User Determined | User Determined | User Determined |

| Method Detection Limit (MDL) | User Determined | User Determined | User Determined |

| Limit of Quantification (LOQ) | User Determined | User Determined | User Determined |

| Linearity (r²) | >0.99 | >0.99 | >0.99 |

Note: Specific recovery, MDL, and LOQ values are matrix-dependent and should be experimentally determined by the end-user in their specific sample matrix according to established validation protocols such as those outlined by the U.S. EPA.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the analysis of p-Tolualdehyde.

Logical Relationship for Quantification

Caption: Logic for internal standard quantification.

Probing Metabolic Fates: Application of p-Tolualdehyde-d7 in Metabolic Pathway Tracing

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of xenobiotic metabolism is a cornerstone of drug development and toxicology. Understanding how a compound is transformed within a biological system is critical for assessing its efficacy, safety, and pharmacokinetic profile. Stable isotope labeling, particularly with deuterium, offers a powerful tool for tracing the metabolic fate of molecules. This document details the application of p-Tolualdehyde-d7, a deuterated analog of p-Tolualdehyde, in the elucidation of metabolic pathways, with a focus on oxidation reactions catalyzed by key drug-metabolizing enzymes.

p-Tolualdehyde, a simple aromatic aldehyde, serves as a model substrate for investigating aldehyde metabolism. Its structure is amenable to metabolism by two primary enzyme systems: Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO).[1][2][3] The deuteration in this compound, specifically at the aldehyde and methyl positions, provides a unique signature for mass spectrometry-based detection, allowing for the differentiation of the parent compound and its metabolites from endogenous molecules.[4] Furthermore, the deuterium substitution can induce a kinetic isotope effect (KIE), where the heavier isotope slows down the rate of bond cleavage.[5] This effect can be leveraged to identify rate-limiting steps in metabolic pathways and to modulate metabolic outcomes.[6]

The primary metabolic transformations anticipated for p-Tolualdehyde are:

-

Oxidation of the aldehyde group: This reaction, primarily catalyzed by Aldehyde Oxidase (AO), converts the aldehyde to the corresponding carboxylic acid, p-toluic acid.[1][7] The deuterium atom on the aldehyde carbon of this compound would be removed during this process.

-

Oxidation of the methyl group: Cytochrome P450 enzymes can hydroxylate the methyl group to form 4-(hydroxymethyl)benzaldehyde.[8] Subsequent oxidation could lead to the formation of p-toluic acid. The deuterated methyl group in this compound allows for the precise tracking of this pathway.

-

Aromatic hydroxylation: Although generally a minor pathway for such substrates, CYP450s could also hydroxylate the aromatic ring.[8]

By incubating this compound with relevant biological matrices, such as liver microsomes (rich in CYP450s) or cytosol (containing AO), and analyzing the resulting mixture with liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the metabolites formed. The distinct mass shift due to the deuterium label facilitates this analysis.

Key Applications:

-

Metabolic Pathway Identification: Tracing the deuterium label allows for the unambiguous identification of metabolites derived from this compound.

-

Enzyme Contribution Assessment: By using specific enzyme inhibitors or recombinant enzymes, the relative contributions of CYP450 and AO to p-Tolualdehyde metabolism can be determined.

-

Kinetic Isotope Effect Studies: Comparing the metabolism of p-Tolualdehyde and this compound can reveal the kinetic isotope effect, providing insights into reaction mechanisms and rate-limiting steps.[6]

-

Drug-Drug Interaction Studies: this compound can be used as a probe substrate to investigate the inhibitory potential of new chemical entities on aldehyde-metabolizing enzymes.

Quantitative Data Summary

The following tables present hypothetical yet plausible data from in vitro metabolism studies of p-Tolualdehyde and its deuterated analog, this compound, in human liver microsomes and cytosol. This data illustrates how quantitative analysis can be used to compare metabolic rates and elucidate the effects of deuterium substitution.

Table 1: In Vitro Metabolism of p-Tolualdehyde and this compound in Human Liver Microsomes

| Compound | Initial Concentration (µM) | Incubation Time (min) | % Parent Remaining | p-Toluic Acid formation rate (pmol/min/mg protein) | 4-(Hydroxymethyl)benzaldehyde formation rate (pmol/min/mg protein) |

| p-Tolualdehyde | 10 | 30 | 45 | 15.2 | 35.8 |

| This compound | 10 | 30 | 62 | 12.1 | 20.5 |

Table 2: In Vitro Metabolism of p-Tolualdehyde and this compound in Human Liver Cytosol

| Compound | Initial Concentration (µM) | Incubation Time (min) | % Parent Remaining | p-Toluic Acid formation rate (pmol/min/mg protein) |

| p-Tolualdehyde | 10 | 30 | 25 | 85.3 |

| This compound | 10 | 30 | 38 | 65.7 |

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (CYP450-mediated metabolism)

Objective: To determine the metabolic profile of this compound mediated by cytochrome P450 enzymes.

Materials:

-

This compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On ice, prepare the incubation mixture in microcentrifuge tubes containing:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration 0.5 mg/mL)

-

This compound (final concentration 10 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid.

-

Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS analysis.

-

Analyze the samples by LC-MS to identify and quantify the parent compound and its metabolites.

Protocol 2: In Vitro Metabolism of this compound in Human Liver Cytosol (Aldehyde Oxidase-mediated metabolism)

Objective: To determine the metabolic profile of this compound mediated by aldehyde oxidase.

Materials:

-

This compound

-

Human Liver Cytosol (pooled)

-

0.1 M Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On ice, prepare the incubation mixture in microcentrifuge tubes containing:

-

Potassium phosphate buffer (pH 7.4)

-

Human liver cytosol (final concentration 1 mg/mL)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding this compound (final concentration 10 µM).

-

Incubate for a defined period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid.

-

Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS analysis.

-

Analyze the samples by LC-MS to identify and quantify the parent compound and its primary metabolite, p-toluic acid.

Visualizations

References

- 1. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (2,3,5,6-d4; methyl-d3) | C8H8O | CID 131869402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Quantification of p-Tolualdehyde in Human Plasma Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of p-tolualdehyde in human plasma. Due to the inherent volatility and poor ionization efficiency of small aldehydes, a derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed. The method utilizes a stable isotope-labeled internal standard, p-Tolualdehyde-d7, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. This method is suitable for researchers, scientists, and drug development professionals requiring precise quantification of p-tolualdehyde in a biological matrix.

Introduction

p-Tolualdehyde is an aromatic aldehyde that can be found in various natural and industrial sources. Its accurate quantification in biological matrices is crucial for toxicology studies, environmental exposure assessments, and in the monitoring of certain metabolic pathways. The low molecular weight and volatility of p-tolualdehyde present challenges for direct LC-MS/MS analysis. To overcome these limitations, this method employs derivatization with DNPH to form a more stable, less volatile, and more easily ionizable derivative. The use of this compound as an internal standard, which co-elutes with the analyte, provides excellent correction for any variability during the analytical process, from sample extraction to ionization in the mass spectrometer.

Experimental

Materials and Reagents

-

p-Tolualdehyde (≥98% purity)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Human Plasma (K2-EDTA)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Trichloroacetic Acid (TCA)

Sample Preparation

-

Protein Precipitation: To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing 1% formic acid.

-

Internal Standard Spiking: Add 10 µL of the this compound working solution (1 µg/mL in acetonitrile) to each sample, calibrator, and quality control sample.

-

Vortex and Centrifuge: Vortex the tubes for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

-

Derivatization: Transfer the supernatant to a new tube. Add 50 µL of 1 mM DNPH in acetonitrile and 10 µL of 1 M HCl. Vortex and incubate at 60°C for 30 minutes.

-

Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions

-

LC System: Standard UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: 20% to 80% B

-

5-6 min: 80% B

-

6-6.1 min: 80% to 20% B

-

6.1-8 min: 20% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| p-Tolualdehyde-DNPH | 301.1 | 183.1 | 25 |

| p-Tolualdehyde-DNPH | 301.1 | 153.1 | 35 |

| This compound-DNPH | 308.1 | 189.1 | 25 |

| This compound-DNPH | 308.1 | 159.1 | 35 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of p-tolualdehyde in human plasma. The derivatization with DNPH significantly improved the chromatographic retention and signal intensity of the analyte. The use of this compound as an internal standard ensured high accuracy and precision.

Quantitative Data Summary

The method was validated according to standard bioanalytical method validation guidelines. A summary of the quantitative performance is presented in the table below.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Recovery) | 92 - 108% |

| Matrix Effect | Minimal, compensated by IS |

Conclusion